molecular formula C15H17N B3171988 (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine CAS No. 946714-10-9

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine

Cat. No.: B3171988
CAS No.: 946714-10-9
M. Wt: 211.3 g/mol
InChI Key: RDHVFVQWKBTWPO-UHFFFAOYSA-N
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Description

(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine is a chemical compound with the molecular formula C14H14 . It has a molecular weight of 182.2610 . The IUPAC Standard InChI is InChI=1S/C14H14/c1-11-8-9-14 (10-12 (11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 .


Molecular Structure Analysis

The molecular structure of This compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of This compound include a molecular weight of 182.2610 . The IUPAC Standard InChI is InChI=1S/C14H14/c1-11-8-9-14 (10-12 (11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 . The CAS Registry Number is 4433-11-8 .

Scientific Research Applications

In general, compounds with structures similar to "(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine" could potentially be explored in various fields of research, such as materials science, pharmaceuticals, and chemical synthesis, among others. Such compounds might play roles in developing new materials, studying biological systems, or creating novel drugs, considering their structural properties.

For research involving chemically related compounds or with potential relevance to fields that might study such a molecule, you may consider reviewing literature on polymethyl methacrylate-based scintillators, the use of dimethyl sulfoxide in cell biology, and studies on dimethyltryptamine and its biological functions. These examples, while not directly related, highlight the diversity of applications that similar or structurally related compounds can have in scientific research:

  • Polymethyl Methacrylate-Based Scintillators : Salimgareeva and Kolesov (2005) discussed the scintillation properties of plastic scintillators based on polymethyl methacrylate, demonstrating the application of chemical engineering and materials science in developing advanced materials for radiation detection Salimgareeva & Kolesov, 2005.

  • Dimethyl Sulfoxide in Cell Biology : Yu and Quinn (1998) reviewed the impact of dimethyl sulfoxide on membrane stability and dynamics, illustrating its importance in cell biology as a cryoprotectant and permeability enhancing agent Yu & Quinn, 1998.

  • Dimethyltryptamine and Biological Functions : Frecska et al. (2013) discussed the role of N,N-dimethyltryptamine, a naturally occurring compound, in tissue protection, regeneration, and immunity, suggesting its biological significance beyond its known psychotropic effects Frecska et al., 2013.

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-11-7-8-13(9-12(11)2)15-6-4-3-5-14(15)10-16/h3-9H,10,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHVFVQWKBTWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262668
Record name 3′,4′-Dimethyl[1,1′-biphenyl]-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-10-9
Record name 3′,4′-Dimethyl[1,1′-biphenyl]-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′,4′-Dimethyl[1,1′-biphenyl]-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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